Mono(7-carboxy-2-methyloctyl) phthalate
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Overview
Description
Mono(7-carboxy-2-methyloctyl) phthalate: is a phthalic acid monoester obtained by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 8-hydroxy-2,7-dimethyloctanoic acid . This compound is known for its role as an endocrine disruptor, which means it can interfere with the hormone systems of organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(7-carboxy-2-methyloctyl) phthalate is synthesized through the esterification of phthalic acid with 8-hydroxy-2,7-dimethyloctanoic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Mono(7-carboxy-2-methyloctyl) phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Mono(7-carboxy-2-methyloctyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on endocrine systems and potential as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, particularly in relation to hormone-related disorders.
Industry: Used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
Mono(7-carboxy-2-methyloctyl) phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways .
Comparison with Similar Compounds
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Benzylbutyl phthalate (BBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Comparison: Mono(7-carboxy-2-methyloctyl) phthalate is unique due to its specific structure, which includes a carboxylic acid group and a methyl-substituted octyl chain. This structure imparts distinct chemical properties and biological activities compared to other phthalates. For example, its ability to act as an endocrine disruptor may differ in potency and mechanism from other phthalates .
Properties
IUPAC Name |
2-(7-carboxy-2-methyloctoxy)carbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-12(7-3-4-8-13(2)16(19)20)11-24-18(23)15-10-6-5-9-14(15)17(21)22/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGYNUSJXUKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873156 |
Source
|
Record name | Monocarboxynonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373125-93-9 |
Source
|
Record name | 1,2-Benzenedicarboxylic acid, 1-(7-carboxy-2-methyloctyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373125-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monocarboxynonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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